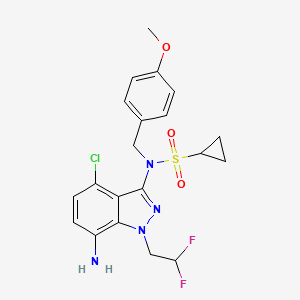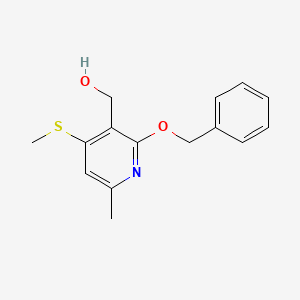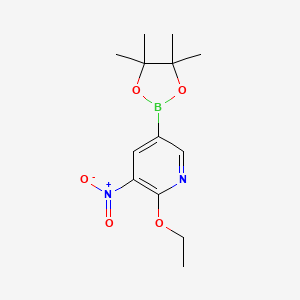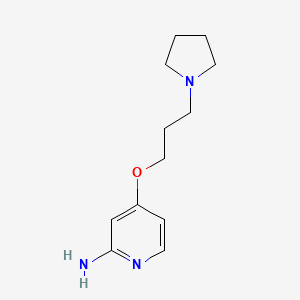
Theophylline, 7-(2-(octadecylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-(octadecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the octadecylaminoethyl group to theophylline enhances its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(octadecylamino)ethyl)- typically involves the reaction of theophylline with an appropriate octadecylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Theophylline, 7-(2-(octadecylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
Theophylline, 7-(2-(octadecylamino)ethyl)- has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of lipophilic modifications on theophylline derivatives.
作用機序
Theophylline, 7-(2-(octadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, which can lead to central nervous system stimulation and increased heart rate .
類似化合物との比較
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator properties but less potent than theophylline.
Aminophylline: A compound that is a combination of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
Theophylline, 7-(2-(octadecylamino)ethyl)- is unique due to its enhanced lipophilicity, which may improve its pharmacokinetic properties, such as increased membrane permeability and bioavailability. This modification can potentially lead to more effective therapeutic applications compared to other methylxanthine derivatives .
特性
CAS番号 |
52943-51-8 |
|---|---|
分子式 |
C27H49N5O2 |
分子量 |
475.7 g/mol |
IUPAC名 |
1,3-dimethyl-7-[2-(octadecylamino)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H49N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-22-32-23-29-25-24(32)26(33)31(3)27(34)30(25)2/h23,28H,4-22H2,1-3H3 |
InChIキー |
WXFAZRDCAIZMKF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


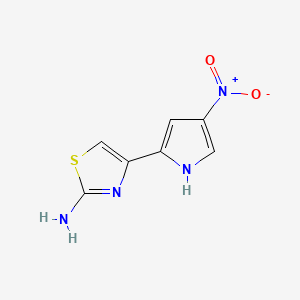
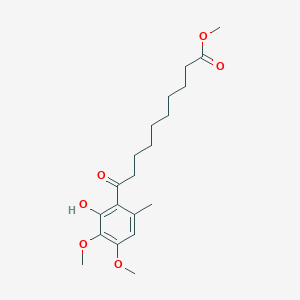
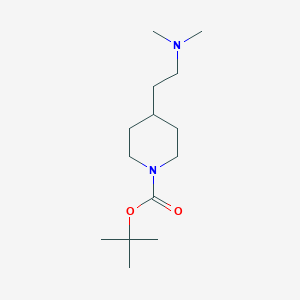
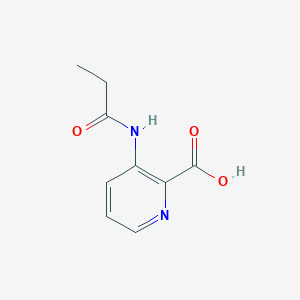
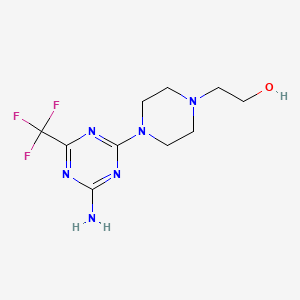

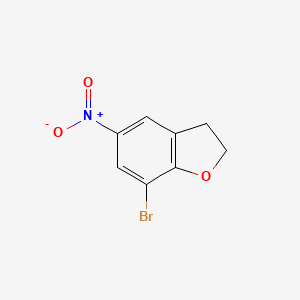
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
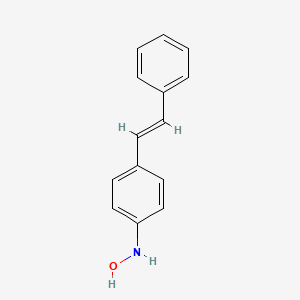
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
